molecular formula C13H14O B8462641 1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one

1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one

Cat. No.: B8462641
M. Wt: 186.25 g/mol
InChI Key: CMZDMCMIJCFICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydrocyclopenta[g]naphthalen-5-one

InChI

InChI=1S/C13H14O/c14-13-6-2-5-11-7-9-3-1-4-10(9)8-12(11)13/h7-8H,1-6H2

InChI Key

CMZDMCMIJCFICB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)CCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 61 g (0.457 mol) of anhydrous AlCl3 in 188 ml of a dichloromethane/nitromethane=8/1 mixture is cooled to 0-5° C. and 22.15 g of indan and, in portions, 22.5 g (0.225 mol) of succinic anhydride are added thereto. After one hour at 0° C., the medium is poured into a water/ice mixture, hydrochloric acid at 37% is added until a clear solution is obtained. The medium is extracted with ethyl acetate, washed with water, the organic phase is dried and the solvent is evaporated off under reduced pressure. A white solid is obtained which is dissolved in 500 ml of dioxane. 4.6 ml of sulfuric acid at 98% in 50 ml of ethanol and 3.6 g of 10% Pd/C are added thereto. After 5 hours under a hydrogen atmosphere, the catalyst is filtered off, the solvent is evaporated off, the residue is taken up in water and the medium is extracted with ethyl acetate. The product obtained is dissolved in 20 ml of methanol and 8 ml of a 1 N aqueous sodium hydroxide solution are added thereto and the medium is stirred at room temperature for 2 hours. The solvent is evaporated off, water is added, the medium is brought to an acidic pH, it is extracted and a white solid is isolated. 38.7 g of this product are dissolved in 1000 ml of anhydrous methylene chloride under a nitrogen atmosphere; the medium is cooled to 0° C. and 47 g (0.225 mol) of PCl3 are carefully added thereto, the medium is stirred at 0° C. for two hours and 121.8 g (0.467 mol) of SnCl4 are slowly added thereto and, after 10 minutes, the medium is allowed to heat up to room temperature. After two hours at room temperature, the medium is poured into a water/ice mixture, extracted with methylene chloride and an oil is isolated which is then purified by chromatography on a silica gel column, eluting with a cyclohexane/ethyl acetate=8/2 mixture. 6.0 g of the title compound are obtained.
Name
SnCl4
Quantity
121.8 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
61 g
Type
reactant
Reaction Step Five
Name
dichloromethane nitromethane
Quantity
188 mL
Type
solvent
Reaction Step Five
Name
Quantity
22.15 g
Type
reactant
Reaction Step Six
Quantity
22.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.6 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Eight
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
product
Quantity
38.7 g
Type
reactant
Reaction Step Ten
Quantity
1000 mL
Type
solvent
Reaction Step Ten
Name
Quantity
47 g
Type
reactant
Reaction Step Eleven

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